tert-butyl (3R)-3-hydroxybutanoate
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Overview
Description
®-3-Hydroxybutyric acid tert-butyl ester is an organic compound that belongs to the class of esters It is derived from ®-3-hydroxybutyric acid, a naturally occurring metabolite in the human body, and tert-butyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-hydroxybutyric acid tert-butyl ester typically involves the esterification of ®-3-hydroxybutyric acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of ®-3-hydroxybutyric acid tert-butyl ester can be achieved through continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: ®-3-Hydroxybutyric acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted esters .
Scientific Research Applications
®-3-Hydroxybutyric acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of ®-3-hydroxybutyric acid tert-butyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release ®-3-hydroxybutyric acid, which then participates in metabolic processes such as the production of energy through the citric acid cycle. The ester form may also interact with cellular membranes and proteins, influencing their function and activity .
Comparison with Similar Compounds
- ®-3-Hydroxybutyric acid methyl ester
- ®-3-Hydroxybutyric acid ethyl ester
- ®-3-Hydroxybutyric acid propyl ester
Comparison: Compared to its similar compounds, ®-3-hydroxybutyric acid tert-butyl ester is unique due to its bulkier tert-butyl group, which can influence its reactivity and interaction with other molecules. This bulkiness can provide steric hindrance, affecting the compound’s stability and its behavior in chemical reactions. Additionally, the tert-butyl group can enhance the compound’s solubility in organic solvents, making it more suitable for certain industrial applications .
Properties
IUPAC Name |
tert-butyl (3R)-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPVFILAHLKSNJ-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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